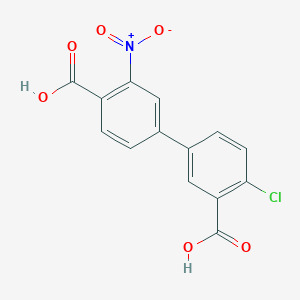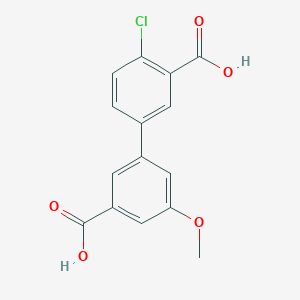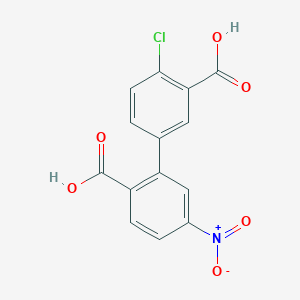![molecular formula C17H14FNO3 B6409651 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid CAS No. 1261936-90-6](/img/structure/B6409651.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety. The presence of the fluorine atom and the cyclopropyl group imparts distinct chemical and physical properties to the molecule, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific ligands, solvents, and reaction temperatures to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropylaminocarbonyl group and the fluorine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid
- 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid
Comparison: Compared to similar compounds, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid is unique due to the presence of the fluorine atom at the 2-position of the benzoic acid moiety. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. The cyclopropylaminocarbonyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-[3-(cyclopropylcarbamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-15-7-4-11(9-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOHMJOAWKMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691741 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-90-6 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid](/img/structure/B6409614.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid](/img/structure/B6409647.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid](/img/structure/B6409650.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B6409668.png)
